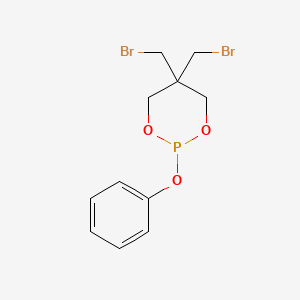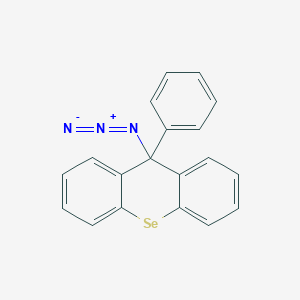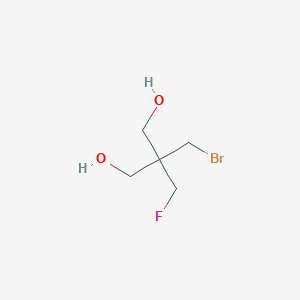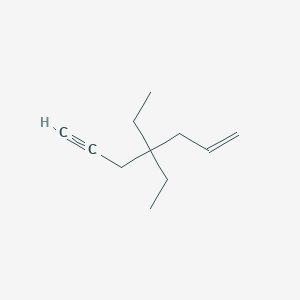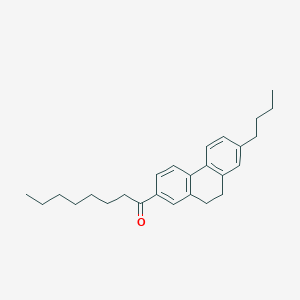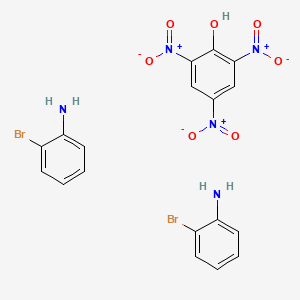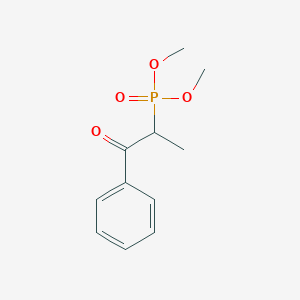
Dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl-substituted carbonyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable phenyl-substituted carbonyl compound under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic phosphite attacks the electrophilic carbonyl carbon, followed by proton transfer and subsequent formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
Major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and substituted phosphonates. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Scientific Research Applications
Dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The compound’s ability to participate in nucleophilic addition and substitution reactions underlies its effectiveness in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (diazomethyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Utilized in the synthesis of enol ethers and alkynes through methanolysis
Uniqueness
Dimethyl (1-oxo-1-phenylpropan-2-yl)phosphonate stands out due to its phenyl-substituted carbonyl structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and high selectivity .
Properties
CAS No. |
61463-81-8 |
|---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15O4P/c1-9(16(13,14-2)15-3)11(12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
MUWWUMMJDZRUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acryloyloxy)ethoxy]ethyl dodecanoate](/img/structure/B14566493.png)
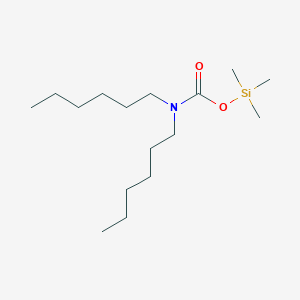
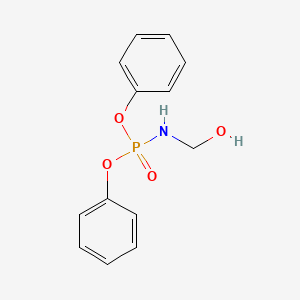
![1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol](/img/structure/B14566530.png)
![1-[5-(Hydroxymethylidene)cyclopenta-1,3-dien-1-yl]ethan-1-one](/img/structure/B14566538.png)
![3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14566543.png)

![N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline](/img/structure/B14566551.png)
